REACTION_CXSMILES
|
[C:1]1([C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][O:3]1)=[O:2].[Li+].[CH3:12][Si]([N-][Si](C)(C)C)(C)C.[I-].C[CH:23]=[N+:24]=[CH:25]C>C1COCC1>[CH3:23][N:24]([CH2:25][CH:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:1](=[O:2])[O:3]1)[CH3:12] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
[I-].CC=[N+]=CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was continuously stirred at −78° C. for another 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
quenched into very dilute HCl aqueous solution
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
rotary evaporated to a light yellow oil
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove an insoluble impurity
|
Type
|
CUSTOM
|
Details
|
chromatographed through silica gel column (CHCl3 to 2.5% MeOH/CHCl3 gradient)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1OC(C2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |